molecular formula C15H11ClF3NOS B2427726 2-[(4-chlorophenyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 746613-17-2

2-[(4-chlorophenyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2427726
CAS No.: 746613-17-2
M. Wt: 345.76
InChI Key: LWYGVVBPSFBQDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 4-chlorothiophenol with 4-(trifluoromethyl)phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-[(4-chlorophenyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-[(4-chlorophenyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound’s sulfanyl and trifluoromethyl groups play a crucial role in its binding affinity and selectivity towards these targets. The exact pathways and molecular targets are still under investigation, but it is believed that the compound may inhibit certain enzymes or receptors involved in disease processes .

Comparison with Similar Compounds

2-[(4-chlorophenyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide can be compared with similar compounds such as:

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3NOS/c16-11-3-7-13(8-4-11)22-9-14(21)20-12-5-1-10(2-6-12)15(17,18)19/h1-8H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYGVVBPSFBQDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)CSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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